molecular formula C6H8O2 B085452 5-Methoxy-3-pentyn-2-one CAS No. 13286-13-0

5-Methoxy-3-pentyn-2-one

Cat. No. B085452
CAS RN: 13286-13-0
M. Wt: 112.13 g/mol
InChI Key: OLVDTZHGJBXKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-3-pentyn-2-one (MPO) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPO is a ketone derivative of 5-methoxy-2-pentene, and it has been shown to have unique biochemical and physiological effects that make it a promising tool for studying various biological processes.

Mechanism Of Action

5-Methoxy-3-pentyn-2-one is thought to exert its effects through the inhibition of certain enzymes and proteins. Specifically, 5-Methoxy-3-pentyn-2-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, 5-Methoxy-3-pentyn-2-one can alter the expression of genes involved in various biological processes, including cell growth and differentiation.

Biochemical And Physiological Effects

5-Methoxy-3-pentyn-2-one has been shown to have a number of unique biochemical and physiological effects. For example, 5-Methoxy-3-pentyn-2-one has been shown to induce the expression of certain genes involved in the regulation of cell growth and differentiation. Additionally, 5-Methoxy-3-pentyn-2-one has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Methoxy-3-pentyn-2-one in scientific research is its specificity for certain enzymes and proteins. By selectively inhibiting the activity of these molecules, 5-Methoxy-3-pentyn-2-one can provide insights into their function and role in various biological processes. However, one limitation of using 5-Methoxy-3-pentyn-2-one is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are a number of future directions for research involving 5-Methoxy-3-pentyn-2-one. One potential area of investigation is the development of new 5-Methoxy-3-pentyn-2-one derivatives with enhanced specificity and potency. Additionally, 5-Methoxy-3-pentyn-2-one could be used to study the role of HDACs in various disease states, including cancer and neurodegenerative disorders. Finally, 5-Methoxy-3-pentyn-2-one could be used to study the effects of environmental toxins and other xenobiotics on cellular metabolism and gene expression.

Synthesis Methods

5-Methoxy-3-pentyn-2-one can be synthesized through a multistep process starting from 5-methoxy-2-pentene. The first step involves the conversion of 5-methoxy-2-pentene to 5-methoxy-3-penten-2-one through a palladium-catalyzed reaction. The resulting compound is then subjected to a second reaction, which involves the addition of a terminal alkyne to the ketone group to form 5-Methoxy-3-pentyn-2-one.

Scientific Research Applications

5-Methoxy-3-pentyn-2-one has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and cellular signaling pathways. One of the most promising applications of 5-Methoxy-3-pentyn-2-one is in the field of chemical biology, where it has been used as a tool to study the function of various proteins and enzymes in living cells.

properties

CAS RN

13286-13-0

Product Name

5-Methoxy-3-pentyn-2-one

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

5-methoxypent-3-yn-2-one

InChI

InChI=1S/C6H8O2/c1-6(7)4-3-5-8-2/h5H2,1-2H3

InChI Key

OLVDTZHGJBXKBW-UHFFFAOYSA-N

SMILES

CC(=O)C#CCOC

Canonical SMILES

CC(=O)C#CCOC

Other CAS RN

13286-13-0

synonyms

5-Methoxy-3-pentyn-2-one

Origin of Product

United States

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